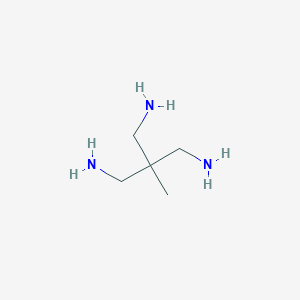

2-(Aminomethyl)-2-methyl-1,3-propanediamine

Descripción

Propiedades

IUPAC Name |

2-(aminomethyl)-2-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3/c1-5(2-6,3-7)4-8/h2-4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDSCHVVUPHIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403952 | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15995-42-3 | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15995-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

Catalytic amination involves substituting hydroxyl groups in alcohols with amine groups under hydrogen pressure. For 2-(aminomethyl)-2-methyl-1,3-propanediamine, this typically starts with a precursor like 2-amino-2-methyl-1-propanol. The reaction proceeds via dehydrogenation to form an aldehyde intermediate, followed by condensation with ammonia and subsequent hydrogenation to yield the amine. Nickel-based catalysts (e.g., Raney Ni) are preferred due to their high activity in C–N bond formation.

Process Parameters and Optimization

Key variables influencing yield and selectivity include:

Example protocol (adapted from CN103626664B):

-

Charge preparation: 2-amino-2-methyl-1-propanol (95 g) and Raney Ni (2.9 g) are loaded into an autoclave.

-

Gas exchange: Air is replaced with hydrogen, followed by vacuum purging.

-

Reaction: Liquid ammonia (45 g) and hydrogen (3.0 MPa) are introduced, and the mixture is heated to 195°C for 8 hours.

-

Work-up: The catalyst is filtered, and the crude product is distilled to achieve >99% purity.

Outcomes:

Alternative Pathways for Polyamine Synthesis

Multi-Step Functionalization

Introducing the aminomethyl group post-amination may involve:

-

Chlorination: Converting a methyl group to chloromethyl using Cl₂ or SOCl₂.

-

Ammonolysis: Substituting chloride with ammonia under high pressure.

Catalyst Performance and Deactivation

Nickel catalysts dominate industrial processes due to their cost-effectiveness and robustness. However, leaching and sintering at temperatures >200°C can reduce activity. Cobalt catalysts offer higher thermal stability but are less selective for primary amines.

Comparative catalyst performance:

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Raney Ni | 185 | 55.2 | 81.0 |

| Raney Ni | 195 | 59.5 | 85.6 |

| Raney Ni | 205 | 57.5 | 80.8 |

Data sourced from CN103626664B.

Industrial Scalability and Challenges

Continuous vs. Batch Processes

The CN103626664B method emphasizes continuous operation, reducing downtime between batches. Key considerations include:

-

Catalyst recycling: Filtration systems must retain >95% catalyst to maintain cost efficiency.

-

Energy consumption: Distillation consumes ~40% of total energy input, necessitating advanced fractionation designs.

Byproduct Management

Common byproducts include:

-

Secondary amines: Formed via over-alkylation (mitigated by excess ammonia).

-

Aldimine oligomers: Result from incomplete hydrogenation, requiring rigorous pH control.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminomethyl)-2-methyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(Aminomethyl)-2-methyl-1,3-propanediamine is with a CAS number of 31044-82-3. It is characterized by an aminomethyl group and a methyl group attached to the central carbon of a 1,3-propanediamine backbone, which enhances its solubility and stability in aqueous solutions due to the presence of three hydrochloride ions. The compound typically appears as a white crystalline powder with a melting point of approximately 270 °C (dec.) .

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development. Its ability to modify biomolecules allows it to act as a reagent in various biochemical assays. Research indicates that this compound can interact with multiple molecular targets, influencing biological pathways relevant to medicinal chemistry.

Case Study: Drug Development

A study investigated the compound's efficacy in modifying amino acids and peptides, demonstrating its potential to enhance drug stability and bioavailability. The findings suggest that this compound could be pivotal in designing new therapeutic agents targeting specific diseases.

Industrial Applications

In industrial settings, this compound is utilized for synthesizing various polyamines and as a precursor for more complex chemical compounds. Its reactivity makes it suitable for use in continuous flow reactors, which are increasingly employed for scaling up production while ensuring consistent quality and higher yields.

Table: Industrial Applications

| Application | Description |

|---|---|

| Synthesis of Polyamines | Used as a building block for more complex amines |

| Chemical Reactions | Acts as a nucleophile in electrophilic reactions |

| Coordination Chemistry | Forms complexes with metal ions |

Biochemical Assays

The compound's unique structure allows it to participate actively in biochemical assays, acting as a nucleophile that can engage with electrophilic species. This property is particularly useful in catalyzing reactions and forming coordination complexes that are essential in various catalytic processes.

Case Study: Biochemical Assays

In one notable study, researchers utilized this compound in enzyme-catalyzed reactions. The results indicated that the compound significantly improved reaction rates compared to traditional reagents, highlighting its effectiveness and potential for broader application in enzymology.

Environmental Applications

Emerging research also points to the utility of this compound in environmental science, particularly in CO₂ capture technologies. Its structural characteristics enable it to function effectively within solvent mixtures designed for carbon capture from industrial emissions .

Table: Environmental Applications

| Application | Description |

|---|---|

| CO₂ Capture | Component of novel phase change solvent mixtures |

| Greenhouse Gas Reduction | Potential role in reducing emissions from fossil fuels |

Mecanismo De Acción

The mechanism by which 2-(Aminomethyl)-2-methyl-1,3-propanediamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. This compound can also act as a ligand, binding to metal ions and affecting their catalytic properties.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-(Aminomethyl)-2-methyl-1,3-propanediamine

- CAS No.: 15995-42-3

- Molecular Formula : C₅H₁₅N₃

- Molecular Weight : 117.19 g/mol

- Structure: A branched acyclic polyamine with a central methyl group, an aminomethyl substituent, and two primary amine groups at the 1,3-positions.

Comparison with Structurally Similar Compounds

2-Methyl-2-ethyl-1,3-propanediamine

- Structure: Ethyl substituent replaces the aminomethyl group.

- Synthesis : Prepared via nitromethane condensation and iron/HCl reduction (81.2% yield) .

- Key Differences: Lipophilicity: The ethyl group increases hydrophobicity compared to the polar aminomethyl group in the parent compound. Applications: Less studied in coordination chemistry but may offer modified steric effects in ligand design.

2-Amino-2-methyl-1,3-propanediol (AMPD)

- Structure : Replaces amine groups with hydroxyls (diol) and retains the methyl group.

- Molecular Formula: C₄H₁₁NO₂; Molecular Weight: 105.14 g/mol .

- Applications :

- Key Differences: Reactivity: Hydroxyl groups enable hydrogen bonding, contrasting with the amine-mediated coordination/polymerization of this compound.

N-(2-Aminoethyl)-1,3-propanediamine

- Structure : Linear diamine with an ethylamine side chain.

- Applications : Forms cobalt complexes with distinct geometric isomers (e.g., cis/trans configurations in [CoCl]²⁺ systems) .

- Key Differences: Coordination Geometry: Linear structure favors monodentate/bidentate binding, while the branched parent compound enables tridentate ligand formation .

HIPDM (N,N,N’-trimethyl-N’-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine)

- Structure : Iodinated benzyl derivative of 1,3-propanediamine.

- Applications : Brain perfusion imaging agent with high uptake in rodents and primates .

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Anticancer Potential: Copper complexes of 2-methyl-1,3-propanediamine derivatives (e.g., complex 2 in ) show superior cytotoxicity to cisplatin by inducing mitochondrial apoptosis .

- Polymer Design: The trifunctional nature of this compound enables star-block copolymer synthesis, offering tailored drug delivery systems .

Actividad Biológica

2-(Aminomethyl)-2-methyl-1,3-propanediamine, also known as PMDA (propanediamine), is a diamine compound that has garnered attention for its diverse biological activities. This article explores the biological properties of PMDA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C5H15N3

- Molecular Weight : 115.19 g/mol

- CAS Number : 31044-82-3

- Structure : PMDA features two amine groups and a central carbon chain, which enhances its reactivity and interaction with biological targets.

PMDA's biological activity can be attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : PMDA has been shown to inhibit certain enzymes involved in cellular signaling pathways, such as kinases and proteases. This inhibition can lead to altered cell proliferation and apoptosis.

- Metal Chelation : The compound can chelate metal ions, which is significant in modulating enzymatic activity and reducing oxidative stress within cells .

Antimicrobial Properties

PMDA exhibits notable antimicrobial activity against various pathogens:

- Bacterial Activity : Studies have indicated that PMDA demonstrates effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .

- Mechanism : The antimicrobial action is believed to stem from PMDA's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

Recent research has explored PMDA's role in cancer therapy:

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that PMDA can induce apoptosis in tumor cells through the activation of caspase pathways.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, PMDA has shown enhanced cytotoxic effects, indicating its potential as an adjuvant in cancer treatment protocols.

Case Studies

Q & A

Q. What are the critical safety protocols for handling 2-(Aminomethyl)-2-methyl-1,3-propanediamine in laboratory settings?

Answer:

- Hazard Identification : The compound is classified under GHS as acutely toxic (oral), skin corrosive, severe eye irritant, and respiratory irritant .

- PPE Requirements : Use nitrile gloves, lab coats, chemical goggles, and respiratory protection (e.g., P95 respirators or ABEK-P2 cartridges) to mitigate exposure .

- Emergency Procedures :

- Inhalation : Move to fresh air; administer artificial respiration if necessary.

- Skin Contact : Wash immediately with soap and water for ≥15 minutes.

- Spill Management : Avoid dust generation; use inert absorbents for containment .

- Storage : Store in a cool, ventilated area away from oxidizing agents. Stability data indicate no decomposition under recommended conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm amine proton environments and carbon backbone symmetry.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects molecular ion peaks at m/z 117.19 (CHN) and fragmentation patterns for impurities .

- Titration : Potentiometric titration with HCl quantifies primary/secondary amine groups.

- Common Impurities : Monitor for oxidized byproducts (e.g., nitriles) using GC-MS with a polar capillary column (e.g., DB-WAX) .

Advanced Research Questions

Q. What experimental strategies are effective for studying the coordination chemistry of this compound with transition metals?

Answer:

- Ligand Design : The triamine’s branched structure (two primary and one secondary amine) enables diverse coordination modes (e.g., bridging or chelating). Pre-treat the ligand with base (e.g., NaOH) to deprotonate amines for enhanced metal binding .

- Synthesis of Complexes :

- Case Study : Copper complexes of analogous ligands show τ values (trigonal bipyramidal distortion index) of 0.48, indicating intermediate geometries .

Q. How does this compound influence polymer crosslinking efficiency in polyamide systems?

Answer:

- Mechanism : The triamine’s three reactive sites enable 3D network formation. Compare with linear diamines (e.g., 1,5-pentanediamine) to assess crosslink density via swelling tests in toluene .

- Experimental Workflow :

- Polymerization : React with dibutyl oxalate (DBO) at 160°C under vacuum to form polyoxamides.

- Characterization :

- DSC : Measure shifts (e.g., +15°C vs. linear analogs) to confirm enhanced rigidity.

- TGA : Evaluate thermal stability (decomposition onset >300°C) .

- Data Interpretation : Higher crosslink density correlates with reduced solvent uptake (e.g., <5% weight gain in THC) .

Q. What methodologies resolve contradictions in reported toxicological data for this compound?

Answer:

- Data Gaps : Existing SDSs lack ecotoxicological parameters (e.g., LC for aquatic species) and reproductive toxicity studies .

- Testing Strategies :

- In Vitro Assays : Use zebrafish embryo toxicity (ZFET) to estimate LC (96-hour exposure).

- QSAR Modeling : Predict bioaccumulation potential (log ≈ 0.88) using EPI Suite™ .

- Comparative Analysis : Cross-reference with structurally similar amines (e.g., 1,3-propanediamine) to infer hazard thresholds .

Q. How can researchers differentiate this compound from isobaric or regioisomeric amines in analytical workflows?

Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/0.1% TFA gradient) to separate regioisomers. Retention time shifts ≥2 minutes distinguish branched vs. linear analogs .

- Spectroscopic Differentiation :

- IR Spectroscopy : Amine N–H stretching (3300–3500 cm) patterns vary with branching.

- MS/MS Fragmentation : Key fragments at m/z 70 (CHN) confirm the aminomethyl branching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.